molecular formula C22H23NO4 B2688511 (3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid CAS No. 2227788-89-6

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid

Cat. No. B2688511
CAS RN: 2227788-89-6
M. Wt: 365.429
InChI Key: IHPVULHJXRINRU-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid, also known as Fmoc-L-5-Me-piperidine-3-carboxylic acid, is a type of amino acid derivative that has been widely used in scientific research applications. This compound is synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Scientific Research Applications

Solid Phase Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the compound , is extensively used as a protective group for amino acids in the synthesis of peptides. The Fmoc group protects the amino group during the peptide assembly process and can be selectively removed under mild basic conditions without affecting other sensitive functional groups in the peptide. This characteristic makes it an indispensable tool in solid-phase peptide synthesis, allowing for the preparation of complex peptides and proteins with high purity and yield (Fields & Noble, 2009).

Protecting Groups in Organic Synthesis

The compound serves as a precursor or analog in the synthesis of molecules where the fluoren-9-ylmethoxycarbonyl (Fmoc) group acts as a protective group for hydroxy and amine functionalities. This application is crucial in the synthesis of complex organic molecules, enabling sequential reactions that would otherwise interfere with unprotected functional groups. For instance, it has been applied in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, showcasing its utility in constructing complex molecular architectures (Gregar & Gervay-Hague, 2004).

properties

IUPAC Name

(3S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-15(21(24)25)12-23(11-14)22(26)27-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,14-15,20H,10-13H2,1H3,(H,24,25)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPVULHJXRINRU-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,5R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methylpiperidine-3-carboxylic acid

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